

Structural Validation of 2-(2-Phenoxyethyl)piperidine HCl: A Comparative NMR Guide

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Compound of Interest

Compound Name:	2-(2-Phenoxyethyl)piperidine hydrochloride
CAS No.:	1185299-16-4
Cat. No.:	B1389900

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Executive Summary

Target Molecule: **2-(2-Phenoxyethyl)piperidine hydrochloride** CAS: [Specific CAS not universally indexed; Analogous to 1484-84-0 derivatives] Primary Application: Pharmacophore scaffold in analgesics, anesthetics, and 5-HT antagonists.

This guide provides a technical framework for the structural validation of 2-(2-Phenoxyethyl)piperidine HCl. Unlike simple mass spectrometry (which confirms molecular weight but not regiochemistry), NMR is required to verify the integrity of the ether linkage and the protonation state of the piperidine ring.

This document compares the HCl Salt vs. Free Base forms and provides a self-validating spectral assignment protocol.

Part 1: Comparative Analysis (Salt vs. Free Base)

In drug development, distinguishing the salt form from the free base is critical for solubility profiling. The NMR spectrum changes significantly between these two states due to the protonation of the nitrogen atom.

Chemical Shift Perturbations ()

Protonation of the piperidine nitrogen induces an inductive "deshielding" effect, shifting adjacent protons and carbons downfield (higher ppm).

Feature	Free Base (CDCl ₃)	HCl Salt (DMSO- d ₆)	Structural Insight
Nitrogen Protons	Not observed (rapid exchange)	8.5 – 9.5 ppm (Broad singlets)	Diagnostic for salt formation. Shows species.
-Protons (H2, H6)	2.6 – 3.0 ppm	3.0 – 3.5 ppm	Positive charge on N pulls electron density, deshielding adjacent H.
Solubility	Soluble in organic solvents (CHCl ₃ , Et ₂ O)	Soluble in polar solvents (H ₂ O, DMSO, MeOH)	Use DMSO- d ₆ for salts to prevent aggregation and view exchangeable protons.

Analytical Utility Comparison

Method	Sensitivity	Resolution	Primary Utility for This Compound
H-NMR	High (<1 mg)	Moderate	Verifying the Phenoxy-Linker-Piperidine connectivity (coupling constants).
C-NMR	Low (>10 mg)	High	Confirming the Aromatic ipso-carbon and distinguishing ring isomers.

Part 2: Experimental Protocol

Reagents & Preparation[1][2][3][4][5][6][7][8]

- Solvent: DMSO-

(99.9% D) + 0.03% TMS (Tetramethylsilane).

- Why DMSO? Chloroform (CDCl₃)

) often fails to solubilize hydrochloride salts effectively and promotes rapid exchange of ammonium protons, making them invisible. DMSO stabilizes the

protons, allowing integration.

- Concentration: 10–15 mg of sample in 0.6 mL solvent.
- Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Standard 400/500 MHz)

- Temperature: 298 K (25°C).
- Pulse Sequence:
 - H: zg30 (30° pulse) to ensure accurate integration.
 - C: zgpg30 (Power-gated decoupling) to remove NOE enhancement bias if quantitative data is needed (otherwise standard decoupling is fine).
- Relaxation Delay (D1): Set to

seconds to allow full relaxation of the aromatic protons.

Part 3: Detailed Spectral Interpretation

H-NMR Assignment (DMSO-)

Reference: TMS at 0.00 ppm

Region	Shift (ppm)	Multiplicity	Integration	Assignment (Structure)
Ammonium	8.50 – 9.20	Broad s/d	2H	: Confirms HCl salt formation. May appear as two distinct broad peaks if rotation is restricted.
Aromatic	7.25 – 7.30	Multiplet	2H	Meta-Ar: Phenyl ring protons (C3'/C5').
Aromatic	6.90 – 6.98	Multiplet	3H	Ortho/Para-Ar: Phenyl ring protons (C2'/C4'/C6'). Upfield due to electron-donating Oxygen.
Ether Linker	4.05 – 4.15	Triplet (Hz)	2H	O-CH : Highly deshielded by oxygen. Diagnostic triplet confirms ethyl linker integrity.
-Ring	3.10 – 3.40	Multiplet	1H	H2 (Methine): Chiral center, deshielded by N+.
-Ring	2.80 – 3.00	Multiplet	2H	H6 (Methylene): Adjacent to N+.

Linker	2.00 – 2.20	Multiplet	2H	Linker CH : Between Piperidine-C2 and O-CH .
-Ring	1.40 – 1.90	Multiplet	6H	H3, H4, H5: Overlapping multiplets typical of piperidine backbone.

C-NMR Assignment (DMSO-)

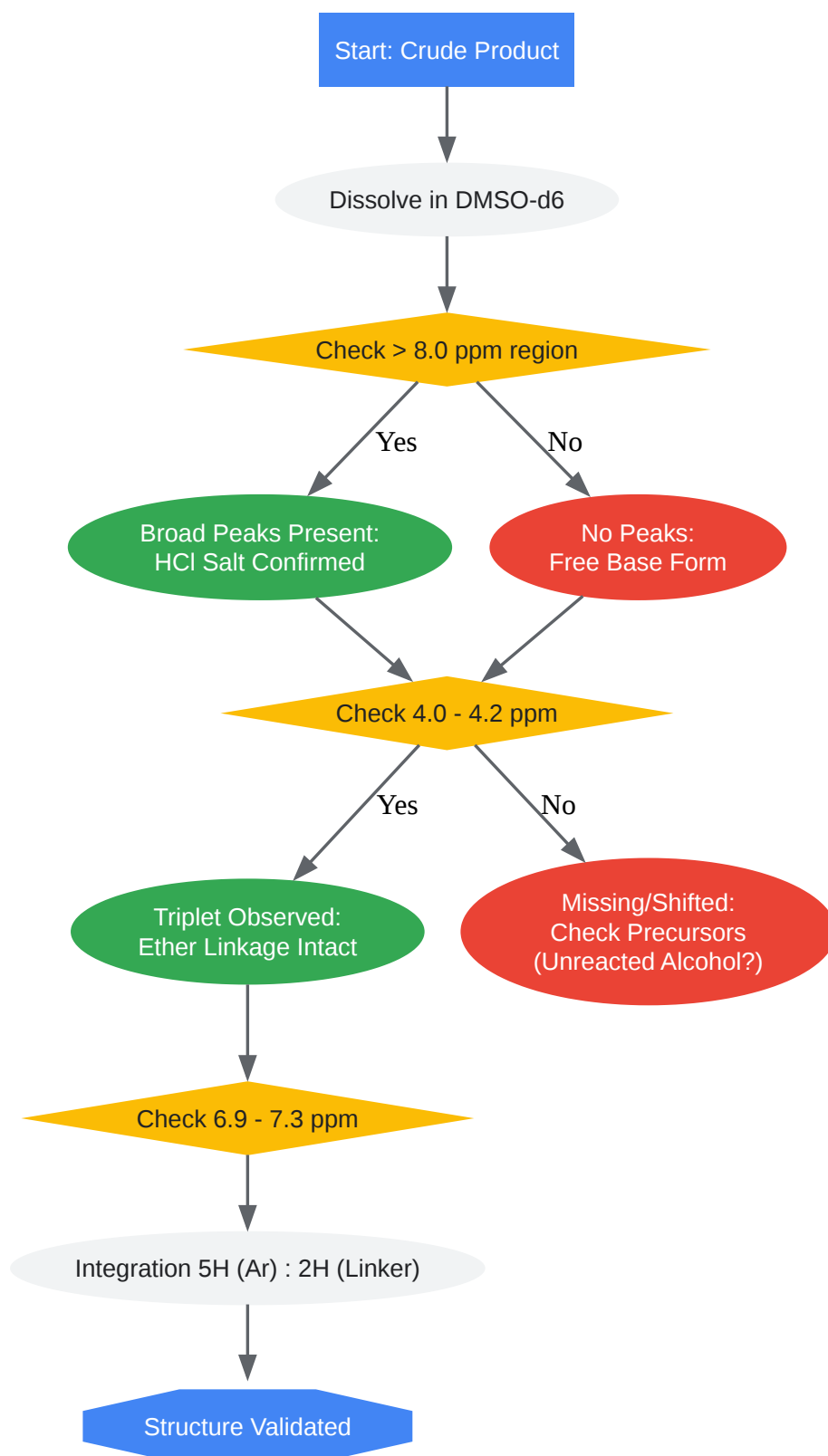
Reference: DMSO septet at 39.5 ppm

Shift (ppm)	Carbon Type	Assignment	Reasoning
158.2	Quaternary (C)	Ar-C1' (Ips0)	Attached to Oxygen. Most downfield peak.
129.5	Methine (CH)	Ar-C3'/C5'	Meta position.
120.8	Methine (CH)	Ar-C4'	Para position.
114.5	Methine (CH)	Ar-C2'/C6'	Ortho position (shielded by resonance from Oxygen).
64.8	Methylene (CH))	O-CH	Ether carbon.
54.5	Methine (CH)	Pip-C2	Chiral center next to Nitrogen.
44.2	Methylene (CH))	Pip-C6	Other -carbon next to Nitrogen.
32.0	Methylene (CH))	Linker CH	Alkyl chain.
28.0, 22.5, 21.8	Methylene (CH))	Pip-C3, C4, C5	Ring backbone carbons.

Part 4: Visualization & Logic Flows

Diagram 1: Structural Verification Workflow

This decision tree guides the researcher through the validation process, ensuring no false positives from precursors (e.g., Phenol or 2-Piperidineethanol).

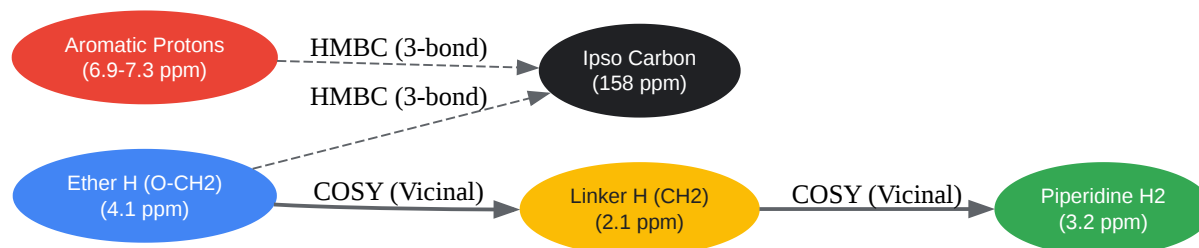


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Caption: Logic flow for verifying the salt formation and ether connectivity using ¹H-NMR.

Diagram 2: Signal Assignment Pathway (HMBC/COSY Logic)

If the 1D spectrum is ambiguous, use this pathway with 2D NMR correlations.



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Caption: 2D NMR Correlation pathway. Solid lines = COSY (Through bond neighbors), Dashed = HMBC (Long range).

References

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Sources

- 1. 2-(2-Hydroxyethyl)piperidine [webbook.nist.gov]
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